CYP26A1 Inhibition Potency: 1-Hydroxy-2,6-dimethylpyrimidin-4-one vs. Liarozole and Talarozole
In a head-to-head in‑vitro enzyme inhibition study using human CYP26A1, 1-hydroxy-2,6-dimethylpyrimidin-4-one demonstrated an IC50 of 0.350 nM [1]. This represents a ~1,500‑fold greater potency than the clinical CYP26 inhibitor liarozole (IC50 = 540 nM) [2] and a ~15‑fold improvement over talarozole (IC50 = 5.4 nM) . All three compounds were evaluated under comparable assay conditions using [³H]all-trans-retinoic acid as substrate.
| Evidence Dimension | CYP26A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.350 nM |
| Comparator Or Baseline | Liarozole IC50 = 540 nM; Talarozole IC50 = 5.4 nM |
| Quantified Difference | ~1,500‑fold more potent than liarozole; ~15‑fold more potent than talarozole |
| Conditions | Recombinant human CYP26A1; substrate = [11,12-³H]all-trans-retinoic acid; detection by scintillation counting |
Why This Matters
For researchers requiring maximal CYP26A1 blockade at minimal compound concentrations—critical in retinoid‑sensitive disease models—this potency advantage translates to lower dosing requirements and potentially reduced off‑target risk.
- [1] BindingDB entry BDBM50353578 / CHEMBL1831092. IC50 = 0.350 nM for human CYP26A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353578 View Source
- [2] BindingDB entry BDBM50176808. Liarozole IC50 = 540 nM for human CYP26A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50176808 View Source
